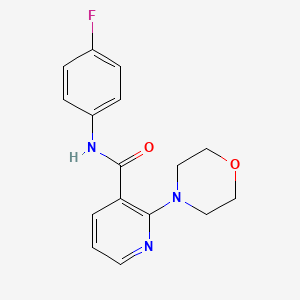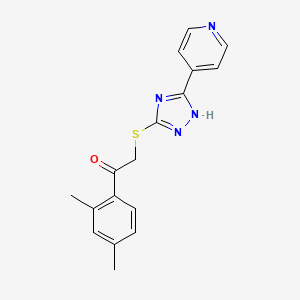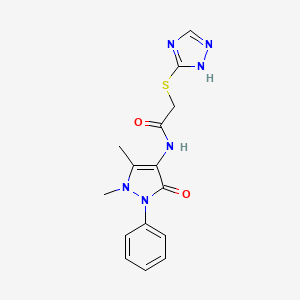
N-(4-fluorophenyl)-2-(morpholin-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(morpholin-4-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16FN3O2 and its molecular weight is 301.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide is 301.12265492 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Mannich base derivatives of nicotinamide, including compounds related to N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide, have been studied for their corrosion inhibition properties. Specifically, these derivatives have been shown to effectively inhibit the corrosion of mild steel in acidic environments. The adsorption of these molecules on mild steel surfaces is spontaneous, adhering to the Langmuir and Dubinin–Radushkevich isotherms, indicating their potential application in protecting metals from corrosion (Jeeva, Prabhu, & Rajesh, 2017).
Fluorescent Probes for Hypoxic Cells
A novel off-on fluorescent probe, incorporating morpholine groups and designed for selective detection of hypoxia or nitroreductase activity in cells, demonstrates the utility of morpholine derivatives in biomedical imaging. This probe's high selectivity, "Turn-On" fluorescence response, and dual emission capabilities highlight the potential for using N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide derivatives in imaging applications, especially for monitoring the hypoxic status of tumor cells (Feng et al., 2016).
Antimicrobial and Antifungal Activities
N-(thiophen-2-yl) nicotinamide derivatives, related in structure to N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide, have been synthesized and evaluated for their fungicidal activities against cucumber downy mildew. These derivatives exhibit excellent fungicidal activities, surpassing those of commercial fungicides, indicating the potential of morpholine and nicotinamide derivatives in developing new fungicides (Wu et al., 2022).
Tankyrase Inhibition
Structural modifications of morpholine derivatives have led to the discovery of potent inhibitors of human tankyrases, enzymes implicated in cancer and myelin-degrading diseases. These studies showcase the potential of N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide derivatives in developing novel therapeutics targeting tankyrases, with implications for treating cancer and other diseases (Larsson et al., 2013).
Metabolic Effects and Chemopreventive Drug Monitoring
Endogenous fluorescence spectroscopy has been utilized to measure metabolic changes in response to cancer chemopreventive agents, highlighting the role of nicotinamide derivatives in monitoring drug effects on cellular metabolism. This approach could pave the way for using derivatives of N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide in studying the metabolic effects of chemopreventive drugs (Kirkpatrick et al., 2005).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-morpholin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-12-3-5-13(6-4-12)19-16(21)14-2-1-7-18-15(14)20-8-10-22-11-9-20/h1-7H,8-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKJEIKDSNAGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)
![(NZ)-N-[3-methyl-2,6-bis(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B5545056.png)
![Ethyl 4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid](/img/structure/B5545060.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B5545081.png)



![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
